Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate
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Overview
Description
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate is an organic compound with the molecular formula C14H16O6 and a molecular weight of 280.28 g/mol . It is characterized by the presence of a dioxolane ring fused to a phenyl group and a malonate ester. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate typically involves the reaction of 4-phenyl-1,3-dioxolane-2-carboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a solvent such as toluene or ethanol. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form stable intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacks the dioxolane ring.
Phenyl malonate: Contains a phenyl group but does not have the dioxolane ring.
1,3-Dioxolane derivatives: Compounds with similar ring structures but different substituents
Uniqueness
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate is unique due to the presence of both the dioxolane ring and the malonate ester, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
Biological Activity
Interactions with Biomolecules
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate has been investigated for its potential biological activities and interactions with biomolecules. The compound's unique structure, which includes both a dioxolane ring and a malonate ester, contributes to its distinct chemical properties and reactivity. These structural features may play a role in its interactions with various biological targets.
Enzyme Inhibition
One area of interest is the compound's potential to inhibit certain enzymes. While specific data on enzyme inhibition by this compound is limited, similar compounds with dioxolane rings have shown promise in this area. For instance, some dioxolane derivatives have demonstrated inhibitory effects on enzymes involved in various biological processes .
Enzyme | Inhibition (IC50) | Study Reference |
---|---|---|
SARS-CoV PLpro | Not determined | |
Carbonyl reductase | Not determined | - |
Cytochrome P450 | Not determined | - |
It's important to note that while the specific compound this compound has not been directly studied for these enzyme inhibitions, structurally similar compounds have shown potential in this area.
Potential Medical Applications
The biological activity of this compound has been explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Antiviral Activity
While direct studies on the antiviral activity of this compound are not available, research on similar compounds suggests potential in this area. For example, some dioxolane-containing compounds have shown activity against the SARS-CoV virus by inhibiting the PLpro enzyme .
Neuroprotective Effects
Some malonate derivatives have demonstrated neuroprotective effects in preclinical studies. While specific data for this compound is not available, its structural similarity to these compounds suggests potential for further investigation in this area.
Case Study: Structure-Activity Relationship
A study on structurally similar compounds provides insights into the potential biological activity of this compound. In this study, various derivatives were synthesized and tested for their inhibitory activity against SARS-CoV PLpro enzyme .
Key findings from this study include:
- The presence of a dioxolane ring contributed significantly to inhibitory potency.
- Removal of the dioxolane ring resulted in a ~3-fold decrease in potency.
- The position and type of substituents on the phenyl ring greatly influenced activity.
While these results are not directly applicable to this compound, they provide valuable insights into structure-activity relationships that could guide future research on this compound.
Properties
Molecular Formula |
C14H16O6 |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
dimethyl 2-(4-phenyl-1,3-dioxolan-2-yl)propanedioate |
InChI |
InChI=1S/C14H16O6/c1-17-12(15)11(13(16)18-2)14-19-8-10(20-14)9-6-4-3-5-7-9/h3-7,10-11,14H,8H2,1-2H3 |
InChI Key |
WXNBJSTYYAJTTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1OCC(O1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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